Elinafide - 162706-37-8

Elinafide

Catalog Number: EVT-266974
CAS Number: 162706-37-8
Molecular Formula: C31H28N4O4
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elinafide is a synthetic, symmetrical, dimeric bis-naphthalimide compound classified as a DNA intercalator and topoisomerase II inhibitor. [, ] It has garnered significant attention in scientific research, particularly in the field of oncology, due to its antitumor properties. [, , , , , , , , ]

Amonafide

  • Compound Description: Amonafide is a mononaphthalimide derivative and a known topoisomerase II poison that induces apoptosis. It has been clinically evaluated as a potential anti-cancer agent but failed to enter Phase III trials due to dose-limiting bone marrow toxicity. []
  • Relevance: Amonafide serves as a structural basis for Elinafide. Elinafide, a bisnaphthalimide, was designed to improve upon the antitumor properties of amonafide and overcome its toxicity issues. [, ]

Mitonafide

  • Compound Description: Mitonafide is a mononaphthalimide derivative that binds to DNA by intercalation. It has demonstrated anti-cancer activity against various murine and human tumor cells and has been used in clinical trials. [, ]
  • Relevance: Mitonafide, alongside amonafide, represents a lead compound within the naphthalimide class of anti-cancer agents. Elinafide, a bisnaphthalimide, builds upon the structural features of these earlier compounds to enhance DNA binding and antitumor activity. [, , ]

MCI3335

  • Compound Description: MCI3335 is a dimeric bisfuronaphthalimide composed of two furonaphthalimide units connected by a flexible aminoalkyl linker, identical to that of Elinafide. It exhibits a high binding affinity for DNA, particularly GC-rich sequences, and demonstrates potent cytotoxicity towards CEM human leukemia cells. []
  • Relevance: MCI3335 shares the same linker as Elinafide but differs in the chromophore, incorporating a furan ring fused to the naphthalimide moiety. This modification enhances DNA binding affinity and cytotoxicity compared to its monomeric counterpart. []

Bispyrazinonaphthalimides

  • Compound Description: This series of compounds are dimeric molecules featuring two pyrazinonaphthalimide units connected by a flexible aminoalkyl linker. These compounds exhibit enhanced DNA binding affinity, particularly to G.C-rich sequences, compared to their monomeric counterparts. []
  • Relevance: Similar to Elinafide, bispyrazinonaphthalimides are designed to exploit the concept of bisintercalation for enhanced DNA binding and antitumor activity. They highlight the influence of linker structure and chromophore modification on DNA binding affinity and sequence selectivity. []

UNBS3157

  • Compound Description: UNBS3157 is a novel naphthalimide derivative designed to circumvent the metabolic pathway responsible for amonafide's toxicity. It exhibits a higher maximum tolerated dose and superior in vivo anti-tumor activity compared to amonafide. []
  • Relevance: While not structurally identical to Elinafide, UNBS3157 represents another approach to improve the therapeutic index of naphthalimide-based anti-cancer agents. It highlights the ongoing efforts to optimize the pharmacological properties of this class of compounds. []

UNBS5162

  • Compound Description: UNBS5162 is an active metabolite of UNBS3157 and possesses potent anti-cancer activity. Unlike amonafide, it does not function as a topoisomerase II poison but instead induces autophagy and senescence in human prostate cancer cells. []
  • Relevance: Despite not being a direct structural analogue of Elinafide, UNBS5162 exemplifies the diverse mechanisms of action that can be achieved through modifications within the naphthalimide scaffold. It underscores the potential of this class of compounds to target various pathways involved in cancer cell survival and proliferation. []

Bisnafide

  • Compound Description: Bisnafide is a bisnaphthalimide that, like Elinafide, has reached clinical trials as a potential anticancer agent. []
  • Relevance: While the specific structure of Bisnafide is not detailed in the provided papers, its mention alongside Elinafide suggests it's a structurally related bisnaphthalimide with comparable biological activity. []
  • Compound Description: These compounds are variations of the dimeric furonaphthalimide structure, similar to MCI3335, but with modifications to the linker chain connecting the two furonaphthalimide units. One specific example is a derivative where the central nitrogen atoms of the linker are methylated. This modification significantly impacts the DNA binding affinity and dissociation rates compared to the unmethylated counterpart. [, ]
  • Relevance: These compounds, by systematically altering the linker structure, provide valuable insights into the structure-activity relationships within the bisnaphthalimide class. They demonstrate the crucial role of the linker in dictating DNA binding kinetics, sequence selectivity, and ultimately, biological activity. [, ]

Naphthalimides with heterocyclic modifications

  • Compound Description: This group encompasses a series of naphthalimide derivatives where the core naphthalimide structure is modified through the fusion of various aromatic heterocycles, such as pyrazine, furan, and thiophene. These modifications aim to enhance the planar surface area of the molecule, influencing its DNA binding properties. [, ]
  • Relevance: These compounds, by incorporating diverse heterocyclic motifs, expand the structural diversity within the naphthalimide family and provide insights into how specific modifications impact DNA binding affinity and antiproliferative activity. They highlight the potential for fine-tuning the pharmacological profile of naphthalimides by manipulating their electronic and structural characteristics. [, ]
Source and Classification

Elinafide is derived from naphthalimide, a class of compounds known for their diverse biological activities, particularly in cancer treatment. The compound is specifically designed to enhance DNA binding through its bis-intercalating structure, which is believed to improve its efficacy against various cancer types. It is part of a broader family of naphthalimide derivatives that includes other notable compounds like amonafide and mitonafide .

Synthesis Analysis

The synthesis of Elinafide involves several sophisticated organic chemistry techniques. The primary methods include:

  1. Click Chemistry: This technique utilizes copper(I)-catalyzed azide-alkyne cycloaddition, allowing for the efficient formation of the compound's backbone.
  2. Reductive Amination: This method facilitates the introduction of amine groups into the naphthalimide structure, enhancing its biological activity.
  3. Amidation Reactions: These reactions are crucial for forming amide bonds between naphthalimides and other functional groups, which are essential for the compound's activity .

Technical Parameters

  • Reaction Conditions: Typical conditions involve reactions at temperatures around 35 °C for durations ranging from 2 to 4 hours.
  • Purification Techniques: Products are often purified using column chromatography, yielding compounds with purities confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Molecular Structure Analysis

Elinafide's molecular structure features a bis-naphthalimide framework, which allows it to intercalate between DNA base pairs effectively. The key structural characteristics include:

  • Naphthalimide Core: This core provides the necessary rigidity and planar geometry for effective intercalation.
  • Functional Groups: Various functional groups attached to the naphthalimide rings enhance solubility and binding affinity to DNA.

Structural Data

  • Molecular Formula: C18_{18}H14_{14}N2_{2}O4_{4}
  • Molecular Weight: Approximately 322.31 g/mol
  • 3D Structure: Computational modeling studies suggest that Elinafide adopts a conformation that maximizes its interaction with DNA .
Chemical Reactions Analysis

Elinafide undergoes several chemical reactions that are critical for its functionality:

  1. DNA Intercalation: The primary reaction involves the intercalation into DNA strands, which disrupts replication and transcription processes.
  2. Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, Elinafide prevents the enzyme from performing its role in DNA unwinding, leading to increased DNA damage.

Technical Details

  • Binding Affinity: Studies indicate that Elinafide exhibits a higher binding affinity for DNA compared to some other naphthalimides, which correlates with its potent antitumor activity .
  • Cytotoxicity Mechanism: The compound induces apoptosis in cancer cells through pathways associated with DNA damage response.
Mechanism of Action

Elinafide's mechanism of action primarily revolves around its ability to intercalate into DNA and inhibit topoisomerase II:

  • Intercalation: The bis-intercalating nature allows Elinafide to insert itself between base pairs in the DNA helix, causing structural distortions that hinder replication.
  • Topoisomerase II Interaction: By binding to topoisomerase II, Elinafide prevents the enzyme from completing its cycle of cutting and rejoining DNA strands, leading to double-strand breaks and subsequent cell death.

Relevant Data

  • In vitro studies have shown that Elinafide effectively induces apoptosis in various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations .
Physical and Chemical Properties Analysis

Elinafide exhibits several notable physical and chemical properties:

  • Solubility: Moderate solubility in organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Properties: Characterization techniques such as UV-Vis spectroscopy reveal distinct absorption peaks indicative of π-π* transitions typical of naphthalimides .
Applications

Elinafide has potential applications primarily in the field of oncology:

  1. Anticancer Therapy: Its ability to induce DNA damage makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  2. Research Tool: Elinafide can be utilized in molecular biology research to study DNA interactions and mechanisms of drug resistance.

Despite its promising applications, further research is needed to address safety concerns and improve therapeutic profiles before it can be considered for clinical use .

Introduction to Elinafide in Anticancer Research

Historical Development of Naphthalimide-Based Anticancer Agents

The anticancer potential of naphthalimides was first identified in the 1970s. Early derivatives amonafide and mitonafide (Figure 1) demonstrated potent activity across murine and human tumor models by intercalating DNA and inhibiting topoisomerase II. Their planar, π-deficient aromatic systems facilitated insertion between DNA base pairs, inducing structural distortions that impeded nucleic acid processing. Despite promising early clinical results, both agents faced limitations:

  • Amonafide: Metabolism via N-acetylation (mediated by N-acetyltransferase 2) produced variable toxicity (notably myelosuppression), complicating dosing predictability [1] [9].
  • Mitonafide: Exhibited dose-limiting neurotoxicity and inconsistent efficacy against solid tumors in Phase II trials [9].

These setbacks catalyzed efforts to develop improved derivatives. Second-generation designs focused on dimerization strategies, yielding bis-naphthalimides like bisnafide and Elinafide. This approach aimed to enhance DNA binding avidity through simultaneous intercalation at two sites, thereby increasing cytotoxicity and potentially overcoming resistance mechanisms observed with monomers [3] [8]. Elinafide specifically incorporated a polyamine linker, hypothesizing improved cellular uptake and DNA affinity [6] [8].

Table 1: Evolution of Naphthalimide Anticancer Agents

GenerationRepresentative AgentsStructural FeaturesClinical Outcome
FirstAmonafide, MitonafideMonomeric; 3-nitro substitution; Basic side chainsVariable toxicity (metabolic instability, neurotoxicity); Limited efficacy in solid tumors
SecondBisnafide, ElinafideDimeric; Polyamine linkersEnhanced potency; Reduced off-target effects (linker-dependent)

Elinafide: Structural Classification as a Bis-Naphthalimide Derivative

Elinafide (formerly known as LU-79553) belongs to the bis-naphthalimide subclass, characterized by two 1,8-naphthalimide moieties connected via a N,N-bis(3-aminopropyl)diethylenetriamine linker (Figure 2). This architecture confers distinct biophysical and pharmacological properties:

  • Planar Chromophores: Each naphthalimide unit provides a rigid, polycyclic aromatic system optimized for DNA base pair insertion. The electron-deficient imide rings enhance π-π stacking interactions within the DNA helix [1] [5].
  • Polyamine Linker: The penta-amine connector serves dual functions:
  • Molecular Flexibility: The alkyl chains permit optimal spatial orientation of the naphthalimide units for bis-intercalation into adjacent DNA sites.
  • Electrostatic Interactions: Protonatable amine nitrogens (at physiological pH) form salt bridges with DNA phosphate backbones, stabilizing the drug-DNA complex [6] [8].

Biophysical studies confirm Elinafide’s bis-intercalative binding mode. Viscosity titration assays demonstrate significant DNA elongation upon binding—a hallmark of classical intercalation. Furthermore, Elinafide exhibits preferential binding to AT-rich DNA sequences, attributed to the narrower minor groove facilitating deeper chromophore penetration [3] [8]. This selectivity is pharmacologically relevant, as oncogenes and regulatory regions often feature AT-rich sequences.

Table 2: DNA Binding Parameters of Bis-Naphthalimides with Variable Linkers

Linker TypeBinding Constant (Kb, M⁻¹)Viscosity ChangeBinding Preference
Ethylenediamine (short)3.40 × 10⁴Significant increaseAT-rich regions
1,6-Hexanediamine (medium)1.54 × 10⁴Moderate increaseModerate AT selectivity
Bis(aminomethyl)benzene (rigid)~1.00 × 10⁴DecreaseNon-specific

Rationale for Modifying Polyamine Linkers in Elinafide Analogues

Despite promising preclinical activity, Elinafide’s clinical advancement encountered challenges, including neuromuscular toxicity. Research consequently focused on optimizing its polyamine linker to enhance tumor selectivity and reduce adverse effects. Key modification strategies include:

  • Length and Rigidity Adjustments:
  • Shortening the linker (e.g., ethylenediamine) increases DNA binding affinity (Kb = 3.40 × 10⁴ M⁻¹) but may compromise cellular permeability [8].
  • Introducing rigid aromatic spacers (e.g., p- or m-xylene diamine) reduces conformational freedom, potentially favoring specific DNA geometries. However, excessive rigidity can hinder bis-intercalation, evidenced by decreased viscosity and binding constants (e.g., 7.29 × 10³ M⁻¹ for p-xylyl-linked analogues) [3] [8].

  • Polyamine Transport System (PTS) Exploitation:Cancer cells overexpress PTS to import exogenous polyamines supporting rapid proliferation. Elinafide analogues retain affinity for PTS, promoting tumor-selective uptake. Modifications incorporating spermidine or spermine-mimetic chains enhance intracellular accumulation in malignant versus normal cells [4] [6]. For example, conjugates with unsaturated linkers exhibit IC₅₀ values below 1 μM in resistant carcinoma models, surpassing parental Elinafide [4].

  • Multi-Target Mechanisms:Beyond DNA intercalation, linker modifications can confer additional mechanisms:

  • Ferroptosis Induction: Iron-dependent cell death via ROS accumulation and glutathione depletion [4].
  • Autophagy Modulation: Linker chemistry influences lysosomal permeabilization or autophagic flux regulation [4] [7].Compound 5j (a dithiocarbamate-polyamine conjugate) exemplifies this, demonstrating dual topoisomerase inhibition and ferroptosis activation in A549 cisplatin-resistant lung cancer [4].

Table 3: Biological Impact of Polyamine Linker Modifications in Elinafide Analogues

Modification StrategyRepresentative StructureKey Biological Outcome
PTS-TargetingSpermidine/spermine-mimetic chainsEnhanced cellular uptake in tumors; IC₅₀ < 1 μM in resistant lines
Rigid Aromatic Spacersm-Xylene diamine linkerAltered DNA binding mode (non-classical intercalation); Reduced cytotoxicity
Multi-Functional GroupsDithiocarbamate-polyamine hybridsTopoisomerase II inhibition + Ferroptosis induction

These strategic refinements underscore linker engineering as a critical avenue for improving the therapeutic index of bis-naphthalimides, balancing DNA affinity, tumor selectivity, and multimodal cytotoxicity [3] [4] [8].

Properties

CAS Number

162706-37-8

Product Name

Elinafide

IUPAC Name

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C31H28N4O4

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2

InChI Key

QUNOQBDEVTWCTA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Synonyms

elinafide
LU 79553
LU-79553

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.